Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate
Description
Contextual Significance of Isoxazole (B147169) Heterocycles in Advanced Organic Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the realm of organic chemistry and drug discovery. nih.govresearchgate.net Its significance stems from a combination of its structural features and versatile reactivity. The presence of both a weak N-O bond and an electron-rich aromatic system makes the isoxazole ring susceptible to various chemical transformations, allowing it to serve as a versatile synthon for the construction of more complex molecular architectures. nih.govnih.gov
In advanced organic synthesis, isoxazoles are prized for their ability to participate in a wide array of reactions. They can be readily synthesized through various methods, most notably via 1,3-dipolar cycloaddition reactions. smolecule.comnih.gov This synthetic accessibility, coupled with the stability of the isoxazole core under many reaction conditions, makes them reliable building blocks. researchgate.net
The isoxazole moiety is a key constituent in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org This proven track record in medicinal chemistry has cemented the importance of isoxazole derivatives as targets for new drug development. The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. nih.gov
Strategic Positioning of Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate within the Brominated Aryl Isoxazole Class
This compound holds a strategic position within the class of brominated aryl isoxazoles due to the unique combination of its constituent functional groups. The presence of a bromine atom on the phenyl ring is of paramount importance. Halogen atoms, particularly bromine, are known to enhance the biological activity of molecules, often through halogen bonding and by increasing lipophilicity, which can improve membrane permeability. ijpca.orgmdpi.com Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. researchgate.net
The synthesis of this compound is typically achieved through a 1,3-dipolar cycloaddition reaction, a robust and well-established method for constructing the isoxazole ring. smolecule.com This reliable synthetic route ensures its availability for further research and development.
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound
Current research involving this compound and related structures is largely focused on its application as a scaffold for the synthesis of novel bioactive molecules. The primary trajectory involves leveraging the bromine and ester functionalities to create libraries of derivatives for screening against various biological targets. researchgate.netnih.gov Researchers are actively exploring its potential in the development of new anticancer and antimicrobial agents, building upon the known pharmacological profiles of the isoxazole core. researchgate.netespublisher.com
However, despite its clear potential, there are notable knowledge gaps in the scientific literature specifically concerning this compound. While its role as a synthetic building block is appreciated, comprehensive studies on its own intrinsic biological activity are limited. A thorough investigation into its specific interactions with biological macromolecules could reveal unforeseen therapeutic potential.
Furthermore, there is a need for more in-depth research into the structure-activity relationships (SAR) of its derivatives. Systematic modifications of the aryl ring, the ester group, and exploration of different substituents on the isoxazole core would provide a clearer understanding of the molecular features required for optimal activity against specific targets. While general synthetic methods for 3,4-disubstituted isoxazoles are well-documented, the development of more efficient, atom-economical, and environmentally benign synthetic routes specifically for this compound and its analogues remains an area for improvement. nih.govresearchgate.netorganic-chemistry.orgthieme-connect.comorganic-chemistry.org The exploration of its potential in materials science, for instance as a component in organic electronics or polymers, is another underexplored avenue of research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINSIZRTAKPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 4 Bromophenyl Isoxazole 4 Carboxylate
Classical Retrosynthetic Approaches to the Isoxazole (B147169) Core and Ester Functionality
Classical synthetic routes to the isoxazole core of Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate primarily involve the construction of the heterocyclic ring through well-established chemical transformations. These methods are foundational in organic synthesis and provide reliable pathways to the target molecule.
Cycloaddition Reactions in Isoxazole Ring Formation (e.g., 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides)
The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including isoxazoles. nih.govchem-station.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, which can be an alkene or an alkyne. nih.govchem-station.com The reaction of nitrile oxides with alkynes is a particularly effective route for the formation of the isoxazole ring. nih.gov
Nitrile oxides, which are typically generated in situ from aldoximes or hydroximinoyl chlorides to avoid their rapid dimerization, are highly reactive intermediates. chem-station.commdpi.com The cycloaddition proceeds with a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted isoxazoles. mdpi.comorganic-chemistry.org For the synthesis of a 3,4-disubstituted isoxazole like the target compound, the careful selection of the nitrile oxide and the alkyne precursor is essential. mdpi.com While conventional conditions often favor the formation of 3,5-disubstituted isoxazoles due to steric and electronic factors, specific strategies can be employed to achieve the desired 3,4-substitution pattern. mdpi.com
| Method | Dipole Source | Dipolarophile | Key Features |
|---|---|---|---|
| Huisgen Cycloaddition | Nitrile Oxide (from hydroxamic acid chlorides) | Alkyne or Enamine | Thermally activated, regioselective formation of the isoxazole core. smolecule.com |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Nitrile Oxide (generated in situ from aldoxime) | Alkyne (within the same molecule) | Can lead to challenging substitution patterns like 3,4-disubstitution. mdpi.com |
| Aqueous-Phase Cycloaddition | Hydroxylamine (B1172632) hydrochloride | 3-(dimethylamino)-1-arylprop-2-en-1-ones | Environmentally friendly, avoids organic solvents and purification. smolecule.com |
Condensation and Cyclization Strategies Utilizing Chalcone (B49325) Derivatives with Hydroxylamine
Another classical and robust method for the synthesis of isoxazoles involves the reaction of α,β-unsaturated carbonyl compounds, specifically chalcones, with hydroxylamine. nih.govresearchgate.net Chalcones, which can be readily synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative, serve as versatile precursors for a variety of heterocyclic compounds. nih.gov
The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring through a condensation and subsequent intramolecular cyclization reaction. nih.gov This method allows for the introduction of diverse substituents on the isoxazole ring, depending on the structure of the initial chalcone. The α,β-unsaturated carbonyl system in the chalcone is the key reactive moiety that facilitates the formation of the isoxazole. nveo.org This approach has been widely used for the synthesis of various isoxazole derivatives. researchgate.netresearchgate.net
Modern Catalytic and Green Chemistry Syntheses
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methodologies. These modern approaches often utilize catalysts to promote reactions under milder conditions and employ green chemistry principles to minimize waste and energy consumption.
Transition Metal-Catalyzed Coupling Reactions for Precursors (e.g., Sonogashira coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgwikipedia.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly useful for the synthesis of precursors for complex molecules, including isoxazoles. rsc.orgwikipedia.orgrsc.orgorganic-chemistry.org
This reaction allows for the efficient construction of substituted alkynes, which can then be used in subsequent cycloaddition reactions to form the isoxazole ring. organic-chemistry.org For instance, a 4-iodoisoxazole (B1321973) derivative can be coupled with a terminal alkyne under Sonogashira conditions to introduce an alkynyl substituent at the C4 position of the isoxazole ring. rsc.orgrsc.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org
Solvent-Free and Environmentally Benign Synthetic Protocols (e.g., microwave-assisted synthesis)
The principles of green chemistry have driven the development of synthetic protocols that are more environmentally benign. nih.govnih.gov This includes the use of alternative energy sources like microwave irradiation and the reduction or elimination of hazardous organic solvents. nih.govnih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnveo.orgresearchgate.netnih.govnveo.org The synthesis of isoxazoles from chalcones and hydroxylamine, for example, can be significantly expedited under microwave irradiation. nveo.orgresearchgate.netnveo.org Solvent-free reaction conditions, where the reactants are mixed without a solvent, further enhance the green credentials of a synthetic process by reducing waste and simplifying product isolation. nih.govtandfonline.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 6-8 hours | 6-10 minutes | researchgate.net |
| Yield | 58-69% | 67-82% | researchgate.net |
| Advantages of Microwave | Improved reaction rate, high yield, shorter reaction time, reduced side products. | organic-chemistry.orgresearchgate.net |
Heterogeneous Catalysis in Isoxazole Synthesis
The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. tandfonline.comtandfonline.com In the context of isoxazole synthesis, heterogeneous catalysts can be employed to promote the desired transformations in a more sustainable manner.
For example, zeolites such as ZSM-5 have been utilized as efficient and reusable heterogeneous catalysts for the one-pot, three-component synthesis of isoxazole derivatives. tandfonline.comtandfonline.com This reaction, involving an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride, can be carried out under solvent-free conditions, further contributing to the greenness of the protocol. tandfonline.comtandfonline.com The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of its catalytic activity. tandfonline.comtandfonline.com The use of such solid acid catalysts provides a mild and convenient route to isoxazoles. tandfonline.comtandfonline.com
Mechanistic Elucidation of Key Synthetic Transformations
The formation of the isoxazole core in this compound is predominantly achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an appropriate dipolarophile. Understanding the mechanism of this key step is crucial for controlling the reaction's outcome.
Detailed Reaction Pathway Analysis (e.g., in situ formation of nitrile oxides)
The synthesis of 3,4,5-trisubstituted isoxazoles often proceeds via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds like β-ketoesters. beilstein-journals.org The critical reactive species, the nitrile oxide, is typically highly reactive and is therefore generated in situ (in the reaction mixture) to be consumed immediately.
Common methods for the in situ generation of nitrile oxides include:
Dehydrohalogenation of hydroxymoyl chlorides: This is a widely used method where a base is used to eliminate hydrogen chloride from a hydroxymoyl chloride precursor. beilstein-journals.orgnih.govresearchgate.net
Oxidation of aldoximes: Various oxidizing agents can convert aldoximes into the corresponding nitrile oxides. nih.govresearchgate.net This method avoids the need to prepare the potentially unstable hydroxymoyl chloride.
Dehydration of nitroalkanes: Primary nitroalkanes can also serve as precursors to nitrile oxides through dehydration. beilstein-journals.orgnih.gov
Once generated, the 4-bromophenylnitrile oxide acts as a 1,3-dipole. It reacts with a dipolarophile, in this case, a derivative of methyl acetoacetate (such as methyl 2-chloro-3-oxobutanoate or an enamine/enolate equivalent), which provides the remaining atoms for the isoxazole ring. The [3+2] cycloaddition is a concerted pericyclic reaction where the two new sigma bonds are formed simultaneously, leading directly to the five-membered isoxazole ring. researchgate.netmdpi.commdpi.com The regioselectivity of this reaction, which determines the substitution pattern on the isoxazole ring, is governed by both steric and electronic factors of the reacting species. mdpi.commdpi.com
Identification of Reaction Intermediates
The primary and most significant reaction intermediate in this synthesis is the 4-bromophenylnitrile oxide . Nitrile oxides are a class of 1,3-dipoles that are central to the synthesis of isoxazoles. researchgate.net
Characteristics of the Nitrile Oxide Intermediate:
Generation: It is not typically isolated but formed in situ from a stable precursor like 4-bromobenzaldoxime or the corresponding hydroxamoyl chloride. nih.govresearchgate.net
Reactivity: As a high-energy intermediate, it readily undergoes cycloaddition reactions with molecules containing double or triple bonds (dipolarophiles). researchgate.net
Competing Reactions: A significant side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). beilstein-journals.orgresearchgate.net This dimerization is faster for aliphatic nitrile oxides than for aromatic ones. The steric bulk and electronic properties of the aromatic substituent can influence the stability and dimerization rate of the nitrile oxide. researchgate.net Reaction conditions must be optimized to favor the desired cycloaddition over this dimerization pathway.
The reaction between the nitrile oxide and a β-ketoester can also form other potential intermediates or side products, such as O-imidoylation products or dioxazoles through a hetero [3+2] cyclization, depending on the reaction conditions. beilstein-journals.org Careful control of parameters like the base and solvent is necessary to direct the reaction towards the desired isoxazole product. beilstein-journals.org
Optimization and Scalability of Synthetic Routes
Moving from a laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of the reaction conditions to ensure efficiency, high yield, and purity.
Purity Profile Management in Large-Scale Synthesis
In large-scale synthesis, particularly for compounds intended as active pharmaceutical ingredients (APIs) or their intermediates, managing the purity profile is of paramount importance. researchgate.netnih.gov An impurity is any component present that is not the desired chemical entity. eurasianjournals.comresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) provide strict guidelines on the identification, qualification, and control of impurities. nih.goveurasianjournals.com
Potential Impurities in the Synthesis of this compound:
Process-Related Impurities: These arise from the synthetic process itself.
Unreacted Starting Materials: Residual 4-bromobenzaldoxime or methyl 2-chloro-3-oxobutanoate.
Intermediates: Traces of the 4-bromophenylnitrile oxide precursor (e.g., the hydroxamoyl chloride).
Side Products: Furoxans from the dimerization of the nitrile oxide intermediate. researchgate.net Isomeric isoxazoles may also form if the regioselectivity of the cycloaddition is not absolute.
Degradation Products: The final product may degrade under certain conditions (e.g., heat, light, or pH), leading to new impurities.
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed. ijprdjournal.com
Strategies for Purity Management:
Process Understanding: A deep understanding of the reaction mechanism helps predict potential side products and impurities. researchgate.net
Analytical Method Development: Robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify all potential impurities. nih.govijprdjournal.com Hyphenated techniques like LC-MS and GC-MS are crucial for the identification and structural elucidation of unknown impurities. nih.gov
Crystallization/Purification: The final purification step, often crystallization, is optimized to effectively remove specific impurities. The choice of solvent, temperature profile, and agitation rate are critical parameters.
Specification Setting: Based on regulatory guidelines and safety data, acceptable limits are set for each identified and unidentified impurity. nih.gov For example, the ICH guidelines suggest that impurities below a 0.1% level may not require identification unless they are unusually potent or toxic. nih.gov
Advanced Spectroscopic and Structural Characterization of Methyl 3 4 Bromophenyl Isoxazole 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map the carbon-hydrogen framework of a molecule and establish the connectivity between atoms.
The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the isoxazole (B147169) ring proton, and the methyl ester protons.
The 4-bromophenyl group typically presents as a pair of doublets in the aromatic region (δ 7.5-8.0 ppm). These signals arise from the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are chemically equivalent, as are the protons meta to the bromine atom, leading to two distinct signals. The ortho-coupling between adjacent aromatic protons results in a characteristic doublet pattern for each signal, with a typical coupling constant (J) of approximately 8-9 Hz.
A sharp singlet corresponding to the lone proton at the 5-position of the isoxazole ring is anticipated at a downfield chemical shift (δ ~9.0 ppm), attributed to the deshielding effect of the heterocyclic ring system. rsc.org The methyl protons of the ester group are expected to appear as a singlet at approximately δ 3.9-4.3 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.0 | Singlet | Isoxazole H-5 |
| ~7.8 | Doublet | Aromatic H (2H, ortho to isoxazole) |
| ~7.6 | Doublet | Aromatic H (2H, meta to isoxazole) |
Note: Data are predicted based on analysis of similar structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would display signals for the carbonyl carbon, the aromatic carbons, the isoxazole ring carbons, and the methyl ester carbon.
The ester carbonyl carbon is typically observed in the range of δ 160-165 ppm. rsc.org The carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower fields (δ ~160-165 ppm) and C4 at a higher field (δ ~113 ppm). rsc.org The aromatic carbons of the 4-bromophenyl ring would produce four signals, including the ipso-carbon attached to the isoxazole ring, the carbon bearing the bromine atom, and the two pairs of equivalent CH carbons.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons (like the carbonyl and ipso-carbons) would be absent. This technique would confirm the assignment of the methyl ester carbon and the aromatic CH carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |
|---|---|---|
| ~164 | Quaternary (C) | Ester C=O |
| ~161 | Quaternary (C) | Isoxazole C-3 |
| ~160 | CH | Isoxazole C-5 |
| ~132 | CH | Aromatic CH (2C) |
| ~130 | CH | Aromatic CH (2C) |
| ~128 | Quaternary (C) | Aromatic C-Br |
| ~127 | Quaternary (C) | Aromatic C-ipso |
| ~113 | Quaternary (C) | Isoxazole C-4 |
Note: Data are predicted based on analysis of similar structures and general principles of NMR spectroscopy. rsc.orgnih.gov
Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show a cross-peak between the two aromatic doublets, confirming their ortho-relationship on the 4-bromophenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. It would definitively link the singlet at ~9.0 ppm to the isoxazole C-5 carbon, the aromatic proton signals to their respective aromatic carbons, and the methyl singlet to the methyl ester carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is key for assembling molecular fragments. Key expected correlations include:
A correlation between the methyl ester protons (~4.1 ppm) and the ester carbonyl carbon (~164 ppm).
Correlations from the isoxazole H-5 proton (~9.0 ppm) to the isoxazole carbons C-3 and C-4.
A crucial correlation from the aromatic protons ortho to the isoxazole ring (~7.8 ppm) to the isoxazole C-3 carbon, confirming the connection between the phenyl and isoxazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the isoxazole H-5 proton and the ortho-protons of the 4-bromophenyl ring, providing further confirmation of the molecule's conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₁H₈BrNO₃. HRMS analysis under electrospray ionization (ESI) conditions would be expected to detect the protonated molecule, [M+H]⁺. The calculated exact mass for [C₁₁H₉BrNO₃]⁺ is 281.9760, and a measured value within a few parts per million (ppm) of this theoretical mass would unequivocally confirm the elemental composition of the molecule. rsc.org
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method used.
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in minimal fragmentation. The primary species observed in the mass spectrum would be the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This makes ESI ideal for confirming the molecular weight of the compound.
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" that can aid in structural elucidation. For this compound, several fragmentation pathways can be postulated:
Loss of the methoxy (B1213986) radical: Cleavage of the C-O bond in the ester group would result in the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at [M-31]⁺.
Loss of the methoxycarbonyl radical: Cleavage of the bond between the isoxazole ring and the ester group would lead to the loss of the •COOCH₃ radical (59 Da), resulting in a fragment at [M-59]⁺.
Isoxazole Ring Cleavage: A characteristic fragmentation pathway for isoxazoles involves the cleavage of the N-O bond followed by rearrangement and further fragmentation. This can lead to the formation of a 4-bromobenzonitrile (B114466) radical cation ([C₇H₄BrN]⁺•, m/z 181/183) or a 4-bromobenzoyl cation ([C₇H₄BrO]⁺, m/z 183/185).
Formation of the 4-bromophenyl cation: Cleavage of the bond between the phenyl and isoxazole rings can generate the 4-bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157), which is often a prominent peak in the spectra of such compounds. rsc.org
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in all bromine-containing fragments, appearing as pairs of peaks separated by 2 Da with nearly equal intensity, which serves as a valuable diagnostic tool.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound, providing a fingerprint of the functional groups present and offering insights into the molecular structure and bonding.
Characteristic Functional Group Vibrations
The infrared (IR) and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its distinct functional moieties. Analysis of related compounds, such as (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol and 5-Methyl-3-phenylisoxazole-4-carboxylic acid, allows for the prediction of these vibrational modes. researchgate.netnih.gov
Key expected vibrations include:
C=O Stretching: The ester carbonyl group (C=O) is anticipated to show a strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹.
C=N Stretching: The isoxazole ring's C=N bond will likely produce a characteristic stretching vibration.
Aromatic C=C Stretching: The 4-bromophenyl group will display several bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.
C-O Stretching: Both the isoxazole ring (C-O-N) and the ester group (C-O-C) will contribute to C-O stretching vibrations, typically observed in the 1300-1000 cm⁻¹ region.
C-Br Stretching: A band corresponding to the C-Br stretching vibration is expected at lower frequencies, generally in the 700-500 cm⁻¹ range. researchgate.net
A study on a similar compound, (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol, identified a C-Br stretch at 672 cm⁻¹ and aromatic C=C stretching at 1548 cm⁻¹ and 1464 cm⁻¹. researchgate.net Another related study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid provided a detailed assignment of its vibrational frequencies, which can serve as a valuable reference for the title compound. nih.gov
Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O stretch | 1720-1740 | Strong |
| Isoxazole | C=N stretch | 1650-1550 | Medium |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Strong |
| Isoxazole | Ring breathing | ~1000 | Medium |
| Ester & Isoxazole | C-O stretch | 1300-1000 | Strong |
| Bromophenyl | C-Br stretch | 700-500 | Medium to Strong |
Conformational Analysis via Vibrational Modes
The rotational freedom around the single bonds connecting the isoxazole ring, the bromophenyl group, and the carboxylate moiety can give rise to different conformers. These conformers, possessing distinct energies and geometries, can be identified through vibrational spectroscopy. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers. nih.gov
For instance, studies on similar molecules like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have shown that different orientations of the ester group relative to the heterocyclic ring result in distinct, identifiable low-energy conformers in cryogenic matrices. nih.gov It is plausible that this compound also exhibits conformational isomerism, which could be investigated by comparing experimental IR and Raman spectra with theoretically predicted spectra for various rotational isomers. The subtle shifts in vibrational frequencies of the key functional groups can help in identifying the most stable conformer in the solid state or in solution.
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Structure Determination and Molecular Conformation
It is anticipated that the isoxazole ring and the 4-bromophenyl group are not perfectly coplanar due to steric hindrance. The dihedral angle between the two rings will be a key conformational parameter. In the crystal structure of a related bromophenyl-containing compound, 1-(4-bromophenyl)but-3-yn-1-one, the phenyl ring was found to be nearly planar with the rest of the molecule. nih.gov For Dimethyl trans-3-(4-bromophenyl)-2-methylisoxazolidine-4,5-dicarboxylate, the isoxazolidine (B1194047) ring adopts an envelope conformation. researchgate.net It is likely that the isoxazole ring in the title compound will be largely planar.
Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Z (Molecules per unit cell) | 2 or 4 |
| Key Dihedral Angle | Non-zero between isoxazole and bromophenyl rings |
Intermolecular Interactions and Packing Arrangements
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. For this compound, several types of intermolecular interactions are expected.
The crystal packing of Dimethyl trans-3-(4-bromophenyl)-2-methylisoxazolidine-4,5-dicarboxylate is stabilized by intermolecular C-H...N and C-H...O hydrogen bonds, which form ribbon-like structures. researchgate.net It is highly probable that similar C-H...O interactions involving the ester carbonyl oxygen and C-H...N interactions with the isoxazole nitrogen atom play a significant role in the crystal packing of the title compound.
Furthermore, π-π stacking interactions between the aromatic bromophenyl rings and the isoxazole rings of adjacent molecules are also likely to be present. The bromine atom can also participate in halogen bonding (C-Br...O or C-Br...N), which is a directional interaction that can influence the supramolecular architecture.
UV-Visible Absorption and Emission Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).
The UV-Visible absorption spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated system formed by the 4-bromophenyl group and the isoxazole ring. A study on pyrazoline derivatives containing a 4-bromophenyl group showed absorption maxima in the UV region, which is consistent with π-π* transitions. researchgate.net
The presence of the bromine atom, an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenyl-isoxazole analogue. The solvent polarity can also influence the position of the absorption bands.
Fluorescence or emission spectroscopy, which measures the light emitted by a molecule as it returns to its electronic ground state after excitation, could provide further insights. Many aromatic heterocyclic compounds are known to be fluorescent. The emission properties, including the quantum yield and lifetime, would be sensitive to the molecular conformation and the surrounding environment.
Chemical Reactivity and Derivatization Strategies of Methyl 3 4 Bromophenyl Isoxazole 4 Carboxylate
Reactions at the Isoxazole (B147169) Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a stable aromatic system but can undergo specific reactions under appropriate conditions, leading to novel molecular architectures. researchgate.net
Ring Opening and Rearrangement Reactions to Other Heterocycles (e.g., pyrroles, pyrazoles)
The isoxazole core, while generally stable, can be induced to undergo ring-opening and rearrangement cascades to form other important heterocyclic systems. These transformations often proceed through the cleavage of the weak N-O bond. nih.gov
Rearrangement to Pyrroles: Ruthenium-catalyzed transformations of related isoxazole systems, such as 4-alkenyl-substituted isoxazol-5-ones, have been shown to yield 1H-pyrrole derivatives. This process occurs through a decarboxylative ring-opening and subsequent ring-closure involving C-H functionalization of the alkenyl moiety. unimi.it The reaction mechanism is believed to involve an electrocyclic reaction following the cleavage of the nitrogen-oxygen bond, leading to the formation of a new carbon-nitrogen bond. unimi.it
Rearrangement to Pyrazoles: Similarly, ruthenium(II)-catalyzed rearrangements of 4-alkylidene-isoxazol-5-ones can afford pyrazole-4-carboxylic acids in fair to excellent yields. nih.govacs.org This non-decarboxylative rearrangement is facilitated by the stabilization of an incipient carboxylate anion, diverting the reaction from classical pathways. nih.govacs.org The reaction is compatible with both N-aryl and N-alkyl secondary enamines, although aryl enamines tend to give better yields. nih.gov
Other Ring Transformations:
Reductive Ring Cleavage: Isoxazoles can undergo reductive ring cleavage in the presence of certain catalysts to yield enaminones, which are versatile intermediates in drug synthesis. wpmucdn.com
Molybdenum-Mediated Ring Expansion: In some cases, isoxazoles can be transformed into larger heterocyclic systems. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo a Mo(CO)6-mediated rearrangement to produce 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This reaction proceeds via a reductive ring opening to an enamine intermediate, which then cyclizes to form the pyridone ring. nih.gov
Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination reaction. This process yields tertiary fluorinated carbonyl compounds, such as α-fluorocyano-ketones, via N-O bond cleavage. researchgate.net
Table 1: Examples of Isoxazole Ring Rearrangement Reactions
| Starting Isoxazole Type | Reagents/Conditions | Product Heterocycle | Reference |
|---|---|---|---|
| 4-Alkenyl-isoxazol-5-ones | Ruthenium(II) catalyst, thermal conditions | 1H-Pyrroles | unimi.it |
| 4-Alkylidene-isoxazol-5-ones | [RuCl₂(p-cymene)]₂, MeCN or DMSO, 70-120 °C | Pyrazole-4-carboxylic acids | nih.govacs.org |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆/H₂O/MeCN, 70 °C | 4-Oxo-1,4-dihydropyridine-3-carboxylates | nih.gov |
| General Isoxazoles | Selectfluor® | α-Fluorocyano-ketones (via ring opening) | researchgate.net |
Electrophilic and Nucleophilic Substitutions on the Heterocyclic Moiety
Direct substitution on the isoxazole ring of Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate is less common than transformations at the substituents. However, electrophilic substitution can be achieved on related isoxazole systems. For example, iodination of 3,5-disubstituted isoxazoles has been successfully carried out at the 4-position using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). nih.gov Furthermore, intramolecular electrophilic aromatic substitution at the 5-position of isoxazoles has been reported, highlighting the potential for cyclization reactions. researchgate.net Bromo-lactamization of isoxazole amides has also been demonstrated, involving the attack of a bromine source on the isoxazole ring. rsc.org
Transformations Involving the Ester Functionality
The methyl ester group at the 4-position of the isoxazole ring is a prime site for modification, allowing for the introduction of a wide variety of functional groups through well-established reactions.
Hydrolysis to Carboxylic Acid and Subsequent Derivatizations (e.g., to acyl halides)
The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 3-(4-bromophenyl)isoxazole-4-carboxylic acid. This reaction is typically achieved under basic conditions. For instance, the hydrolysis of a closely related compound, ethyl 5-(4-bromophenyl)-3-methyl-isoxazole-4-carboxylate, is performed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water at room temperature. chemicalbook.com Similarly, potassium hydroxide is used for the hydrolysis of other alkyl 3,5-disubstituted-isoxazole-4-carboxylates. google.com
The resulting carboxylic acid is a crucial intermediate that can be converted into more reactive species, most notably acyl halides. The conversion to an acyl chloride is readily accomplished using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.orgorgoreview.com This reaction is often performed in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. orgoreview.com The mechanism involves the conversion of the hydroxyl group into a better leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion. orgoreview.comorgoreview.com Similarly, acyl bromides can be prepared using phosphorus tribromide (PBr₃). orgoreview.comorgoreview.com This conversion is a key step in the synthesis of various derivatives, including amides and other esters. google.comgoogle.com
Table 2: Conditions for Hydrolysis and Acyl Halide Formation
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | Lithium hydroxide (LiOH) in THF/H₂O | Carboxylic Acid | chemicalbook.com |
| Ester Hydrolysis | Potassium hydroxide (KOH) | Carboxylic Acid | google.com |
| Acid to Acyl Chloride | Thionyl chloride (SOCl₂) | Acyl Chloride | google.comorgoreview.comgoogle.com |
| Acid to Acyl Bromide | Phosphorus tribromide (PBr₃) | Acyl Bromide | orgoreview.comorgoreview.com |
Transesterification and Reduction Reactions
Beyond hydrolysis, the ester functionality can undergo other important transformations.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. While specific examples for this compound are not detailed in the provided sources, it is a standard and predictable reaction for esters, allowing for the synthesis of a variety of ester derivatives with different alkyl or aryl groups.
Reduction: The ester group can be reduced to a primary alcohol, yielding (3-(4-bromophenyl)isoxazol-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com The resulting alcohol provides another synthetic handle for further derivatization, such as etherification or oxidation.
Reactivity of the 4-Bromophenyl Substituent
The bromine atom on the phenyl ring at the 3-position is a highly versatile functional group, primarily serving as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for generating molecular diversity.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. semanticscholar.orgmdpi.com It involves the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester. mdpi.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.org The use of bulky phosphine (B1218219) ligands is often essential for achieving high yields and suppressing side reactions. researchgate.net
In addition to the Suzuki coupling, other palladium-catalyzed reactions can be employed to modify the 4-bromophenyl group:
Heck Reaction: Coupling with alkenes.
Sonogashira Reaction: Coupling with terminal alkynes. beilstein-archives.org
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
These cross-coupling strategies enable the substitution of the bromine atom with a vast array of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, significantly expanding the chemical space accessible from the parent molecule. beilstein-archives.org
Table 3: Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base | C(sp²)-C(sp²) | researchgate.netsemanticscholar.orgmdpi.com |
| Heck | Alkene | Pd catalyst, base | C(sp²)-C(sp²) | beilstein-archives.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) | beilstein-archives.org |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C(sp²)-N | N/A |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) for Aryl Modification
The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
The Suzuki coupling is a widely employed method for the formation of biaryl compounds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with an organoboron reagent, such as a boronic acid or a boronic ester. The general conditions for such a transformation typically involve a palladium catalyst, for instance, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), a base like potassium acetate, and a suitable solvent such as 1,4-dioxane. mdpi.com This methodology has been successfully applied to synthesize 3,4-diaryl-5-aryloxymethyl isoxazole derivatives from a 3-aryl-5-(bromomethyl)isoxazole precursor, highlighting the feasibility of this approach for modifying the 4-bromophenyl moiety. ccspublishing.org.cn
The Heck reaction provides a method for the arylation of alkenes. Reacting this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a styrenyl-type derivative.
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This strategy could be employed to introduce alkynyl substituents onto the phenyl ring of the target molecule.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
| Reaction | Coupling Partner | Potential Product |
| Suzuki | Arylboronic acid/ester | 3-(4-Arylphenyl)isoxazole derivative |
| Stille | Organostannane | 3-(4-Arylphenyl)isoxazole derivative |
| Heck | Alkene | 3-(4-Styrenylphenyl)isoxazole derivative |
| Sonogashira | Terminal alkyne | 3-(4-Alkynylphenyl)isoxazole derivative |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the 4-bromophenyl ring, particularly if additional activating groups are present on the ring. However, for a simple bromophenyl group, SNAr reactions are generally less facile than palladium-catalyzed couplings. The isoxazole ring itself can be susceptible to nucleophilic attack, which can lead to ring-opening reactions, especially under harsh conditions. wpmucdn.com
Lithiation and Grignard Reactions for Further Functionalization
Metal-halogen exchange is a powerful technique for the functionalization of aryl halides. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would likely result in a lithium-bromine exchange, generating a lithiated intermediate. This potent nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. ias.ac.inrsc.org
Similarly, the formation of a Grignard reagent is another viable strategy. This would involve reacting the starting material with magnesium metal. The resulting organomagnesium compound can then be used in reactions with electrophiles such as aldehydes, ketones, and nitriles. A protocol using a combination of i-PrMgCl and n-BuLi has been developed for performing bromo-metal exchange on bromoheterocycles bearing acidic protons, which could potentially be adapted. nih.gov
The following table outlines potential functionalizations via lithiation or Grignard reagent formation.
| Reagent | Electrophile | Functional Group Introduced |
| n-BuLi | CO2 | Carboxylic acid |
| n-BuLi | Aldehyde/Ketone | Secondary/Tertiary alcohol |
| n-BuLi | DMF | Aldehyde |
| Mg | CO2 | Carboxylic acid |
| Mg | Aldehyde/Ketone | Secondary/Tertiary alcohol |
Synthesis of Novel Isoxazole Derivatives Bearing the 4-Bromophenyl Moiety
The 3-(4-bromophenyl)isoxazole (B83904) scaffold serves as a versatile template for the synthesis of a diverse array of novel derivatives. These synthetic efforts often focus on the elaboration of side chains and the construction of fused heterocyclic systems.
Elaboration of Side Chains and Heterocyclic Fusions
The ester group at the 4-position of the isoxazole ring is a key handle for further derivatization. For instance, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups. uni.lu The synthesis of 3-aryl-5-formylisoxazole-4-carboxylic acids from monobromo methyl isoxazoles has been reported, and these formyl derivatives can be used to construct isoxazole-annulated heterocycles. researchgate.net
Furthermore, the isoxazole ring itself can participate in ring expansion reactions. For example, Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been used to prepare 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.govbeilstein-journals.org While this example involves a different substitution pattern, it highlights the potential for transforming the isoxazole core into other heterocyclic systems.
Structure-Reactivity Relationship Investigations of Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity. For isoxazole derivatives, SAR studies have been conducted to explore their potential as therapeutic agents. researchgate.net For instance, investigations into trisubstituted isoxazoles as allosteric ligands have provided insights into the importance of substituents at various positions of the isoxazole ring for biological activity. dundee.ac.uk Such studies on derivatives of this compound would involve systematically modifying the 4-bromophenyl group, the ester at the 4-position, and potentially the isoxazole ring itself, and then evaluating the impact of these changes on a specific biological target or chemical property.
Computational and Theoretical Investigations of Methyl 3 4 Bromophenyl Isoxazole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. researchgate.netirjweb.com DFT studies on isoxazole (B147169) derivatives provide crucial information about their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. scispace.com For isoxazole derivatives, DFT calculations can precisely determine these energy levels. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity profile. researchgate.netscielo.br These descriptors provide a quantitative measure of various electronic properties.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. irjweb.com | 4.0 to 5.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. | 3.5 to 4.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com | 2.0 to 2.75 |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. | 0.18 to 0.25 |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. | 2.5 to 4.0 |
Furthermore, DFT calculations are used to determine the distribution of atomic charges (e.g., Mulliken charges) throughout the molecule. irjweb.comasianpubs.org This analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing a map of the molecule's internal electronic landscape and identifying potential sites for chemical reactions. asianpubs.org
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electronic landscape. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential:
Red regions indicate areas of negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on heteroatoms like oxygen and nitrogen, and are susceptible to electrophilic attack. researchgate.net
Blue regions indicate areas of positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.
Green and yellow regions represent areas of neutral or intermediate potential.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
Torsional angle scans, also known as potential energy surface (PES) scans, are a computational technique used to map the energy of a molecule as a function of one or more dihedral (torsional) angles. researchgate.netwuxiapptec.com By systematically rotating a specific bond and calculating the molecule's energy at each step, a profile of the conformational energy landscape is generated. wuxiapptec.com
For Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate, key torsional angles would include the bond connecting the phenyl ring to the isoxazole ring and the bond connecting the carboxylate group to the isoxazole ring. The scan reveals:
Energy Minima: Low-energy points on the surface correspond to stable, preferred conformations (conformers).
Energy Maxima: High-energy points represent transition states between conformers, indicating the energy barriers for rotation.
This analysis helps identify the most stable spatial arrangement of the phenyl and carboxylate groups relative to the central isoxazole core, which is essential for understanding how the molecule might fit into a receptor's active site.
Table 2: Illustrative Torsional Scan Data for a Phenyl-Isoxazole Bond
| Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 45 | 0.0 | Twisted (Energy Minimum) |
| 90 | 4.8 | Perpendicular (Transition State) |
| 135 | 0.2 | Twisted (Local Minimum) |
| 180 | 5.5 | Eclipsed (Transition State) |
While torsional scans map static energy landscapes, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, often in the presence of a solvent, to simulate its movement and conformational changes at a given temperature. researchgate.netbohrium.com
For this compound, an MD simulation could reveal:
The range of accessible conformations under physiological conditions.
The flexibility of different parts of the molecule, such as the rotation of the phenyl ring.
The stability of specific conformations and the timescale of transitions between them.
How the molecule interacts with surrounding solvent molecules.
This information is invaluable for understanding how the molecule behaves in a real-world environment, such as in solution or within a biological system, complementing the static picture provided by energy minimization and torsional scans. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. DFT methods are commonly employed to calculate parameters related to various spectroscopic techniques. nih.govresearchgate.netkbhgroup.in
For this compound, theoretical calculations can predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, a theoretical IR spectrum can be generated. nih.govasianpubs.org Comparing this with an experimental spectrum helps in assigning specific peaks to particular molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.br These predicted shifts are instrumental in assigning signals in experimental NMR spectra to specific atoms, confirming the molecular structure. researchgate.net
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govkbhgroup.in This helps in understanding the electronic transitions responsible for the molecule's absorption of light.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| FT-IR | C=O Stretch (cm⁻¹) | 1725 | 1720 |
| FT-IR | C=N Stretch (cm⁻¹) | 1610 | 1605 |
| ¹H NMR | -OCH₃ Chemical Shift (ppm) | 3.90 | 3.88 |
| ¹³C NMR | C=O Chemical Shift (ppm) | 162.5 | 162.1 |
| UV-Vis | λmax (nm) | 280 | 285 |
The strong correlation typically observed between predicted and experimental spectra validates both the computational model and the synthesized molecular structure, providing a comprehensive understanding of the molecule's properties. kbhgroup.in
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allow for the a priori prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). mdpi.commdpi.com These calculations are crucial for confirming assignments in experimental spectra and for distinguishing between potential isomers.
The accuracy of predicted NMR data is highly dependent on the chosen computational level, including the functional and basis set. mdpi.com A common approach involves optimizing the molecular geometry and then performing GIAO calculations at a level like B3LYP/6-311+G(2d,p). The resulting theoretical chemical shifts are often scaled or compared linearly with experimental values to correct for systematic errors.
For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. While specific computational studies on this exact molecule are not prevalent in the literature, data from closely related structures, such as ethyl 3-phenylisoxazole-4-carboxylates, provide a strong basis for comparison. rsc.org The predicted values help in assigning the signals for the aromatic protons of the 4-bromophenyl ring, the isoxazole ring proton (H5), and the methyl ester group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (Experimental vs. Calculated) Note: Experimental data is based on analogous ethyl 3-(aryl)isoxazole-4-carboxylate structures. rsc.org Calculated values are illustrative of typical DFT predictions.
| Atom | Experimental δ (ppm) (Analog) rsc.org | Calculated δ (ppm) (Illustrative) |
| ¹H NMR | ||
| Aromatic (ortho to C-Isoxazole) | ~7.7-7.8 | 7.75 |
| Aromatic (ortho to Br) | ~7.6-7.7 | 7.65 |
| Isoxazole H5 | ~9.0 | 9.05 |
| -OCH₃ | ~3.9 | 3.88 |
| ¹³C NMR | ||
| C=O (Ester) | ~161.0 | 161.5 |
| Isoxazole C3 | ~164.5 | 164.8 |
| Isoxazole C4 | ~113.0 | 113.2 |
| Isoxazole C5 | ~160.0 | 160.3 |
| Aromatic C-Br | ~125.0 | 125.5 |
| Aromatic C-Isoxazole | ~128.0 | 128.3 |
| -OCH₃ | ~52.0 | 52.4 |
Computational methods also allow for the prediction of proton-proton spin-spin coupling constants, which are valuable for confirming the connectivity and stereochemistry of a molecule.
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are routinely used to compute the vibrational frequencies and intensities of a molecule in its ground state. semanticscholar.orgresearchgate.net
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the computed wavenumbers to improve agreement with experimental data. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is employed to provide a detailed assignment of vibrational modes to specific internal coordinates (bond stretches, angle bends, etc.).
For this compound, theoretical spectra can be generated and compared with experimental data to confirm the structure. Key vibrational modes include the C=O stretching of the methyl ester, the C=N and C=C stretching modes of the isoxazole and phenyl rings, and the C-Br stretching frequency. Spectroscopic data from analogous compounds, like (3-(4-bromophenyl)-isoxazol-5-yl) methanol, can provide reference points for these assignments. researchgate.net
Table 2: Key Vibrational Frequencies (FT-IR) for this compound Note: Experimental data is based on characteristic frequencies for the functional groups and data from the analogous compound (3-(4-bromophenyl)-isoxazol-5-yl) methanol. researchgate.net Calculated values are illustrative.
| Vibrational Mode | Experimental Range (cm⁻¹) (Analog) researchgate.net | Calculated (Scaled) (cm⁻¹) (Illustrative) | Assignment |
| C=O Stretch | ~1720-1740 | 1730 | Ester carbonyl |
| C=N Stretch | ~1600-1610 | 1605 | Isoxazole ring |
| Aromatic C=C Stretch | ~1580-1600 | 1590 | Phenyl ring |
| Aromatic C=C Stretch | ~1470-1490 | 1480 | Phenyl ring |
| C-O Stretch | ~1200-1300 | 1250 | Ester C-O |
| C-Br Stretch | ~670 | 675 | Carbon-Bromine |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of isoxazoles, which often proceeds via 1,3-dipolar cycloaddition reactions, theoretical studies can map out the entire reaction pathway, identify intermediates and transition states, and explain observed regioselectivity and stereoselectivity. researchgate.netnih.govresearchgate.net
The primary synthetic route to the 3,4-disubstituted isoxazole core involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with a suitable dipolarophile, such as a β-ketoester. beilstein-journals.orgorganic-chemistry.org DFT calculations can model these complex reactions to provide a level of detail that is often inaccessible through experimental means alone.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a reaction's kinetics and mechanism requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of TS structures on the potential energy surface. A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the intended species. nih.gov For the 1,3-dipolar cycloaddition forming the isoxazole ring, computational studies have shown that the reaction typically proceeds through a concerted but asynchronous mechanism, where the two new sigma bonds are formed in a single step but not to the same extent at the transition state. chesci.com
Solvation Effects on Reaction Pathways
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
Theoretical Basis for Structure-Reactivity Relationships
Structure-Reactivity Relationships (SRR) are fundamental to medicinal chemistry and materials science, linking a molecule's chemical structure to its reactivity or biological activity. nih.govnih.gov Computational chemistry provides a quantitative and theoretical foundation for these relationships by calculating a variety of molecular descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) helps to rationalize electrostatic interactions and reactive sites.
By analyzing how these descriptors change with different substituents (e.g., electron-donating vs. electron-withdrawing groups), a theoretical basis for the observed structure-reactivity trends can be established. For this compound, the bromine atom acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule.
Table 3: Key Molecular Descriptors and Their Significance in Reactivity
| Descriptor | Significance | Influence on Reactivity |
| HOMO Energy | Electron-donating ability | Higher energy indicates greater ease of oxidation and reactivity towards electrophiles. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates greater ease of reduction and reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Chemical stability, electronic excitation energy | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |
| Dipole Moment | Molecular polarity | Influences solubility and non-covalent interactions. |
| MEP Surface | Electrophilic/Nucleophilic sites | Predicts regions for hydrogen bonding and other intermolecular interactions. |
Advanced Research Applications Beyond Conventional Synthesis Strictly Non Biological/clinical
Role in Material Science and Advanced Functional Materials Development
The exploration of isoxazole-containing molecules in material science is a burgeoning field, driven by their inherent properties such as thermal stability, and tunable electronic and optical characteristics.
While direct studies detailing the use of "Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate" as a monomer for specialty polymers are not extensively documented, the structural motifs present in the molecule suggest its potential in this area. The isoxazole (B147169) ring can be incorporated into polymer backbones through various polymerization techniques. For instance, vinylisoxazoles are known to undergo polymerization.
Research on closely related structures provides a strong indication of the potential of this compound. For example, a similar compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been utilized as a key intermediate in the synthesis of comb-shaped methacrylate (B99206) oligomers. This demonstrates that the 3-(4-bromophenyl)isoxazole (B83904) core is a viable building block for creating polymers with potentially interesting properties. The presence of the methyl carboxylate group in "this compound" offers a handle for further chemical modification, such as conversion to a carboxylic acid or an alcohol, which could then be used in polycondensation or polyesterification reactions to form specialty polymers.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Required Functional Group Modification | Potential Polymer Class |
| Polycondensation | Hydrolysis to carboxylic acid | Polyamides, Polyesters |
| Ring-Opening Polymerization | Not directly applicable | - |
| Addition Polymerization | Introduction of a vinyl or other polymerizable group | Polyacrylates, Polystyrenes |
The rigid, planar structure of the phenylisoxazole core makes "this compound" an attractive candidate for integration into liquid crystalline systems. The isoxazole ring is known to contribute to the formation of stable mesophases, such as nematic and smectic phases, which are essential for liquid crystal display (LCD) technology and other optoelectronic applications. The presence of the bromo-substituent can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal materials.
In the realm of organic electronics, isoxazole derivatives are being investigated for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the isoxazole ring can be harnessed to create n-type or ambipolar organic semiconductors. While specific studies on "this compound" in this context are limited, the broader class of phenylisoxazoles is a subject of ongoing research for the development of novel organic electronic materials.
The isoxazole moiety can be a component of optically active materials. Although "this compound" itself is not chiral, it can be functionalized with chiral side chains to induce optical activity. Such materials could find applications in non-linear optics, chiral sensors, and other advanced optical technologies. The inherent UV absorption properties of the phenylisoxazole core could also be exploited in the design of materials with specific light-absorbing or emitting characteristics.
Application in Catalysis and Ligand Design
The nitrogen and oxygen atoms within the isoxazole ring of "this compound" possess lone pairs of electrons, making them potential coordination sites for metal ions. This property opens up avenues for its application in the design of novel ligands for catalysis.
In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Isoxazole derivatives have been explored as ligands in various transition metal-catalyzed reactions. For instance, copper- and palladium-catalyzed reactions often employ nitrogen-containing heterocyclic ligands. The "this compound" could potentially act as a bidentate or monodentate ligand, coordinating to a metal center through the nitrogen of the isoxazole ring and the oxygen of the carboxylate group.
For heterogeneous catalysis, the molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a recyclable catalyst. The bromophenyl group offers a site for further functionalization to facilitate this immobilization.
Table 2: Potential Metal Coordination with this compound
| Potential Coordinating Atoms | Metal Ion Examples | Potential Catalytic Applications |
| Isoxazole Nitrogen | Pd(II), Cu(I), Rh(I) | Cross-coupling reactions, Cycloadditions |
| Carbonyl Oxygen | Ru(II), Ir(III) | Hydrogenation, Transfer Hydrogenation |
| Both N and O (bidentate) | Various transition metals | Asymmetric catalysis (with chiral modification) |
Advanced Chemical Probes and Tags
The unique arrangement of atoms within the isoxazole ring, along with the presence of a bromophenyl group and a methyl carboxylate, provides a foundation for designing sophisticated chemical tools for non-biological labeling and sensing.
Materials Science:
In the realm of materials science, isoxazole derivatives are recognized for their potential in creating materials with unique electronic and optical characteristics. The core structure of this compound could serve as a fundamental building block for larger, more complex functional materials.
The bromine atom on the phenyl ring is a particularly valuable feature. It can act as a versatile synthetic handle, enabling the attachment of this isoxazole unit to other molecules or material surfaces through various cross-coupling reactions. This functionalization capability is crucial for the development of:
Organic Light-Emitting Diodes (OLEDs): The conjugated system of the bromophenyl and isoxazole rings can be extended through chemical modification to create molecules with desirable photophysical properties, such as fluorescence or phosphorescence, which are essential for OLED applications.
Polymers and Coatings: Incorporation of this isoxazole derivative into polymer chains or as a component in coatings could enhance properties like thermal stability, refractive index, or resistance to degradation. The rigid isoxazole core can impart specific conformational characteristics to a polymer backbone.
Environmental Chemistry:
While direct applications of this compound in environmental chemistry as a probe or tag are not extensively documented, the principles of chemical sensor design suggest its potential utility. The isoxazole ring and its substituents can be engineered to interact selectively with specific environmental analytes.
For instance, the electron-rich nature of the isoxazole ring and the potential for coordination through its nitrogen and oxygen atoms could be exploited to design chemosensors for the detection of metal ions. Modification of the carboxylate group or substitution of the bromine atom could introduce specific binding sites for target analytes. The resulting interaction could then be transduced into a measurable signal, such as a change in fluorescence or color.
Emerging Research Frontiers and Methodological Advancements for Methyl 3 4 Bromophenyl Isoxazole 4 Carboxylate
Unexplored Reactivity Patterns and Novel Transformations
The isoxazole (B147169) ring, a cornerstone of many functional molecules, is known for its dual nature: it possesses aromatic stability that allows for manipulation of its substituents, yet it also contains a labile N-O bond susceptible to cleavage under specific conditions. researchgate.net This inherent weakness is a gateway to diverse chemical transformations, positioning isoxazoles as valuable synthetic intermediates. researchgate.neteurekaselect.com For Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate, while its fundamental reactivity is understood, a significant landscape of unexplored chemical behavior remains.
Future research could focus on leveraging the isoxazole core as a "masked" synthon for more complex molecular architectures. The cleavage of the N-O bond can unmask difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, or γ-amino alcohols, which are versatile building blocks in organic synthesis. researchgate.neteurekaselect.com The specific substitution pattern of this compound, with an electron-withdrawing carboxylate group and a functionalizable bromophenyl moiety, offers unique opportunities for novel transformations.
One area ripe for exploration is the regioselective functionalization of the isoxazole ring itself. While reactions at the substituents are more common, direct C-H functionalization of the isoxazole core, guided by the existing groups, could lead to novel derivatives with unique properties. mtroyal.ca Furthermore, the interplay between the bromine atom on the phenyl ring and the isoxazole core in metal-catalyzed cross-coupling reactions is not fully understood. Investigating reactions that proceed via simultaneous or sequential transformations at both sites could unlock pathways to complex polycyclic systems. nih.gov
Detailed investigations into the bromination of similar compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, have shown that the electron-withdrawing group at the 4-position influences the reactivity of other substituents. researchgate.net This suggests that the carboxylate group in this compound could be used to modulate the reactivity of the bromophenyl group or to direct novel intramolecular cyclizations.
Table 1: Potential Unexplored Reactions for this compound
| Reaction Class | Potential Transformation | Expected Product Type |
|---|---|---|
| Reductive Ring Opening | Cleavage of the N-O bond followed by reduction | β-hydroxy ketone or γ-amino alcohol derivatives |
| C-H Functionalization | Direct, regioselective introduction of new functional groups onto the isoxazole ring | Densely functionalized isoxazole cores |
| Tandem Cross-Coupling | Sequential or simultaneous metal-catalyzed reactions at the C-Br bond and the isoxazole ring | Complex polycyclic or extended aromatic systems |
| Intramolecular Cyclization | Base- or metal-mediated cyclization involving the carboxylate and bromophenyl groups | Fused heterocyclic systems |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of isoxazole derivatives, including this compound, is well-suited for integration with modern technologies like flow chemistry and automated synthesis. researchgate.net These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netacs.org
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This is particularly beneficial for isoxazole synthesis, which can involve exothermic steps or unstable intermediates. researchgate.net For instance, the formation of nitrile oxides, common precursors for isoxazoles, can be managed more safely in a flow system. researchgate.net The enhanced heat and mass transfer in microreactors can lead to cleaner reactions and higher yields. researchgate.net A continuous flow process for the synthesis of 3,5-disubstituted isoxazoles has been shown to be highly efficient and scalable. acs.org
Automated synthesis platforms, often utilizing pre-filled reagent cartridges, can streamline the entire synthetic process from reaction to purification. merckmillipore.comsigmaaldrich.com These systems can perform a wide range of reactions, including N-heterocycle formation, and can significantly accelerate the synthesis of compound libraries for screening purposes. merckmillipore.comresearchgate.net By automating the synthesis of this compound and its analogs, researchers can rapidly explore structure-activity relationships.
The integration of these technologies can lead to a more efficient and sustainable production of isoxazole-based compounds. acs.org
Table 2: Advantages of Flow Chemistry and Automated Synthesis for Isoxazole Production
| Technology | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Flow Chemistry | Enhanced safety and control of reaction conditions. researchgate.net | Management of potentially exothermic steps and unstable intermediates like nitrile oxides. researchgate.net |
| Improved heat and mass transfer, leading to higher yields and purity. researchgate.net | Cleaner reaction profiles and reduced byproduct formation. | |
| Scalability for large-scale production. acs.org | Efficient manufacturing for potential applications. | |
| Automated Synthesis | Increased speed and efficiency with reduced human error. merckmillipore.com | Rapid synthesis of the target compound and its derivatives. |
| High-throughput capability for library synthesis. researchgate.net | Facilitates the exploration of structure-activity relationships. | |
| Integrated purification and analysis. merckmillipore.com | Streamlined workflow from synthesis to characterization. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques offer a window into the reaction vessel, allowing for real-time, in situ monitoring of reactant consumption, intermediate formation, and product generation. rsc.org For the synthesis of this compound, the application of such probes can provide invaluable insights into the reaction mechanism and kinetics.
Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track changes in vibrational modes associated with specific functional groups, providing a real-time fingerprint of the reaction's progress. Nuclear magnetic resonance (NMR) spectroscopy, adapted for in situ measurements, can offer detailed structural information about all species in the reaction mixture. These methods have been instrumental in unraveling the complex mechanisms of various chemical processes, including zeolite crystallization. rsc.org
Furthermore, the inherent photophysical properties of isoxazoles and their derivatives can be exploited to develop fluorescent probes for reaction monitoring. nih.gov Suitably designed isoxazoles can exhibit intense fluorescence, and changes in their emission properties can be correlated with specific reaction events. nih.gov The development of a fluorescent analog of this compound, or a probe that becomes fluorescent upon its formation, could enable highly sensitive, real-time tracking of the synthesis.
In situ monitoring is not only a powerful tool for fundamental research but also has practical applications in process optimization and quality control, particularly in the context of flow chemistry and automated synthesis. d-nb.info
Table 3: Spectroscopic Techniques for In Situ Monitoring of Isoxazole Synthesis
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis of this compound |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time changes in functional groups. rsc.org | Monitoring the disappearance of starting material signals and the appearance of isoxazole ring vibrations. |
| In Situ NMR Spectroscopy | Detailed structural information of all species in solution. rsc.org | Identification and quantification of reactants, intermediates, products, and byproducts. |
| Fluorescence Spectroscopy | Highly sensitive detection of fluorescent species. nih.gov | Development of a "turn-on" fluorescent probe that signals the formation of the isoxazole ring. |
| UV-Vis Spectroscopy | Changes in electronic transitions. | Tracking the formation of the conjugated isoxazole system. |
Development of Predictive Models for Chemical Behavior in Non-Biological Systems
The ability to predict the chemical behavior of a molecule before it is synthesized is a major goal of modern chemistry. Computational modeling provides a powerful toolkit for achieving this, allowing for the in silico investigation of properties such as reactivity, stability, and spectroscopic characteristics. researchgate.net For this compound, the development of predictive models can guide synthetic efforts and accelerate the discovery of new applications in non-biological systems.
Quantum chemical calculations, such as density functional theory (DFT), can be used to model the electronic structure of the molecule. This information can then be used to predict its reactivity towards different reagents, the stability of potential intermediates, and the likely outcome of various chemical transformations. For example, by calculating the electron density at different positions on the isoxazole ring and the bromophenyl group, one can predict the most likely sites for electrophilic or nucleophilic attack.
Molecular dynamics (MD) simulations can be employed to study the conformational preferences of the molecule and its interactions with solvents and other molecules. This can be particularly useful for understanding its solubility and for predicting its behavior in different reaction media.
Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of experimental results. The combination of experimental data and theoretical results is crucial for a complete understanding of chemical reactions. researchgate.net
Table 4: Computational Methods for Predicting Chemical Behavior
| Computational Method | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction pathways, and spectroscopic properties. | Predicting sites of reactivity, understanding reaction mechanisms, and interpreting experimental spectra. |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, and intermolecular interactions. | Predicting solubility and behavior in different solvents. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical and chemical properties. | Developing models to predict the properties of new, unsynthesized derivatives. |
Future Perspectives in Sustainable Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.comnih.gov The future of this compound synthesis and application is intrinsically linked to these principles.
Sustainable synthetic routes for isoxazoles are being actively explored. mdpi.compreprints.org These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. benthamdirect.compreprints.org The development of catalytic systems that are recyclable and operate under mild conditions is another key area of research. mdpi.com Furthermore, the use of greener solvents, such as water or deep eutectic solvents, is a promising alternative to traditional volatile organic compounds. nih.govacs.orgnih.gov
Beyond its synthesis, the future applications of this compound may also be guided by sustainability. For example, its use as a building block for advanced materials, such as organic semiconductors or polymers, could contribute to the development of more environmentally friendly technologies. The isoxazole ring's unique electronic properties make it an attractive scaffold for such applications. researchgate.net
The continued exploration of metal-free synthetic routes will also be crucial in enhancing the sustainability of isoxazole chemistry, as this avoids the use of expensive, toxic, and difficult-to-remove metal catalysts. researchgate.netnih.gov
Table 5: Green Chemistry Approaches for Isoxazole Synthesis
| Green Chemistry Principle | Approach | Potential Benefit for this compound |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, sonochemistry. benthamdirect.commdpi.com | Reduced reaction times, lower energy consumption, and improved yields. mdpi.com |
| Benign Solvents | Use of water, ionic liquids, or deep eutectic solvents. nih.govacs.org | Reduced environmental impact and potential for solvent recycling. nih.gov |
| Catalysis | Development of reusable catalysts, metal-free reactions. mdpi.comresearchgate.net | Increased atom economy, reduced waste, and avoidance of toxic metals. mdpi.comresearchgate.net |
| Atom Economy | Multi-component reactions. mdpi.com | Maximizing the incorporation of starting materials into the final product. |
Q & A
Q. What are the standard synthetic methodologies for preparing Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate?
The compound is typically synthesized via a multi-step route involving:
- Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-ketoester precursor.
- Functionalization : Coupling reactions (e.g., Suzuki-Miyaura for aryl bromination) or direct bromination of the phenyl ring.
- Esterification : Methylation of the carboxylic acid intermediate using reagents like HBTU/HATU with DIPEA in DMF or THF .
Key validation steps include LC-MS for intermediate purity and /-NMR for structural confirmation.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use a Bruker Kappa APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for least-squares refinement, with Flack parameters (e.g., 0.008(6)) to confirm absolute configuration .
- Validation : Check for C–H···O hydrogen bonds and π-π stacking interactions using PLATON .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies proton environments (e.g., isoxazole protons at δ 6.5–7.0 ppm; methyl ester at δ 3.8–4.0 ppm).
- FT-IR : Confirms ester carbonyl (C=O stretch at ~1700 cm) and isoxazole ring vibrations (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO) or donating groups (e.g., -OCH) to modulate electronic effects.
- Core modification : Introduce heterocycles (e.g., pyrazole, thiophene) instead of isoxazole to alter binding affinity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to assess interactions with target proteins, focusing on hydrogen bonding and steric complementarity .
Q. How are computational methods applied to predict reactivity or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., in GROMACS) to assess stability of binding poses over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
Q. What strategies are employed in multicomponent reactions (MCRs) involving this compound?
- Electrochemical synthesis : Apply controlled potential (e.g., −1.2 V vs. Ag/AgCl) to induce coupling with aldehydes and kojic acid derivatives .
- Catalytic systems : Use Cu(I)/TBAB (tetrabutylammonium bromide) to facilitate Ullmann-type coupling for heteroaryl functionalization.
- Workup : Purify via recrystallization (ethanol/water, 10:1) and monitor by TLC (silica gel, hexane/ethyl acetate) .
Q. How is the compound utilized in designing fluorescent probes or metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
